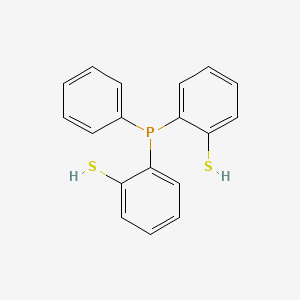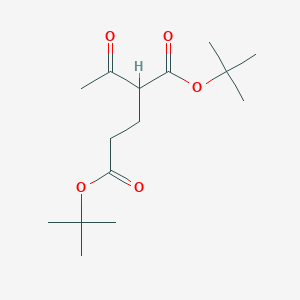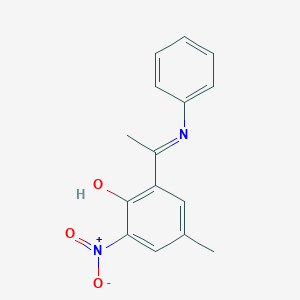
6-(1-Anilinoethylidene)-4-methyl-2-nitrocyclohexa-2,4-dien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(1-Anilinoethylidene)-4-methyl-2-nitrocyclohexa-2,4-dien-1-one is a complex organic compound with a unique structure that includes an anilino group, a nitro group, and a cyclohexadienone core
Méthodes De Préparation
The synthesis of 6-(1-Anilinoethylidene)-4-methyl-2-nitrocyclohexa-2,4-dien-1-one typically involves the reaction of aniline with a suitable precursor under specific conditions. One common method involves the condensation of aniline with a cyclohexadienone derivative in the presence of a catalyst. The reaction conditions, such as temperature, solvent, and catalyst, can significantly influence the yield and purity of the final product .
Analyse Des Réactions Chimiques
6-(1-Anilinoethylidene)-4-methyl-2-nitrocyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The anilino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
6-(1-Anilinoethylidene)-4-methyl-2-nitrocyclohexa-2,4-dien-1-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 6-(1-Anilinoethylidene)-4-methyl-2-nitrocyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
6-(1-Anilinoethylidene)-4-methyl-2-nitrocyclohexa-2,4-dien-1-one can be compared with other similar compounds, such as:
3-(1-Anilinoethylidene)-5-benzylpyrrolidine-2,4-dione: Another compound with an anilino group and a similar core structure.
8-Anilinonaphthalene-1-sulfonic acid: A compound used as a fluorescent probe in biological studies.
Propriétés
Numéro CAS |
112932-55-5 |
|---|---|
Formule moléculaire |
C15H14N2O3 |
Poids moléculaire |
270.28 g/mol |
Nom IUPAC |
4-methyl-2-(C-methyl-N-phenylcarbonimidoyl)-6-nitrophenol |
InChI |
InChI=1S/C15H14N2O3/c1-10-8-13(15(18)14(9-10)17(19)20)11(2)16-12-6-4-3-5-7-12/h3-9,18H,1-2H3 |
Clé InChI |
IIEXCJFJWPFZFD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)[N+](=O)[O-])O)C(=NC2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




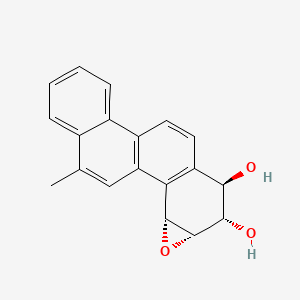
![3,6-Di-tert-butylpyrrolo[3,2-b]pyrrole](/img/structure/B14310892.png)

![[1,1-Bis(methylsulfanyl)pent-1-en-3-ylidene]propanedinitrile](/img/structure/B14310915.png)
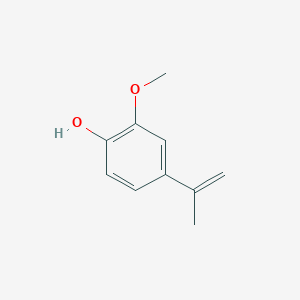

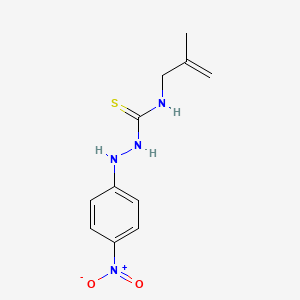
![2-[2-(Benzenesulfonyl)ethenyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B14310939.png)

![Acetic acid;[1-(dihydroxymethyl)naphthalen-2-yl] acetate](/img/structure/B14310955.png)
